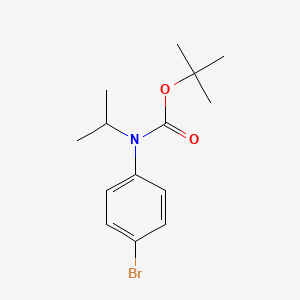

tert-Butyl (4-bromophenyl)(isopropyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-(4-bromophenyl)-N-propan-2-ylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BrNO2/c1-10(2)16(13(17)18-14(3,4)5)12-8-6-11(15)7-9-12/h6-10H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GGCWJHRAPQNBDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)Br)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00674987 | |

| Record name | tert-Butyl (4-bromophenyl)propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

314.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1133115-32-8 | |

| Record name | 1,1-Dimethylethyl N-(4-bromophenyl)-N-(1-methylethyl)carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1133115-32-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | tert-Butyl (4-bromophenyl)propan-2-ylcarbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00674987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Step 1: Boc Protection of 4-Bromoaniline

The initial step involves protecting the amine group of 4-bromoaniline with di-tert-butyl dicarbonate (Boc anhydride). This reaction is typically conducted under mild conditions using catalysts or bases to facilitate nucleophilic attack.

Representative Procedure

A solution of 4-bromoaniline (5.02 g, 29.18 mmol) and Boc anhydride (7.64 g, 35.02 mmol) in toluene (150 mL) is stirred at 70°C for 16 hours. After solvent removal, the residue is dissolved in ethyl acetate, washed with 0.1 M HCl and brine, dried over Na₂SO₄, and concentrated. Recrystallization from hexane yields tert-butyl (4-bromophenyl)carbamate (6.56 g, 83%) as colorless crystals.

Catalytic Innovations

Nanoporous titania functionalized with sulfonic acid groups (TiO₂-Pr-SO₃H) enables solvent-free Boc protection at 20°C, achieving 89% yield in 35 minutes. This catalyst enhances reaction efficiency by minimizing side reactions and simplifying purification.

Step 2: N-Isopropylation of Boc-Protected Amine

The Boc-protected intermediate undergoes alkylation with an isopropylating agent. Given the reduced nucleophilicity of the carbamate nitrogen, strong bases such as sodium hydride (NaH) or phase-transfer catalysts are employed.

Hypothetical Alkylation Protocol

To a solution of tert-butyl (4-bromophenyl)carbamate (1.0 equiv) in THF, NaH (1.2 equiv) is added at 0°C under nitrogen. Isopropyl iodide (1.5 equiv) is introduced dropwise, and the mixture is stirred at 50°C for 5 hours. Workup includes quenching with water, extraction with ethyl acetate, and column chromatography to isolate the product.

Challenges

Competitive O-alkylation and incomplete conversion necessitate careful optimization of stoichiometry and reaction time.

One-Pot Dual Functionalization

Emerging methodologies leverage bifunctional catalysts to introduce both Boc and alkyl groups in a single pot. Fe₃O₄@MCM-41@Zr-piperazine nanocatalysts, for instance, facilitate concurrent Boc protection and alkylation via a cooperative mechanism.

Proposed Mechanism

-

Boc anhydride reacts with 4-bromoaniline to form the carbamate intermediate.

-

The zirconium-piperazine framework activates the isopropylating agent (e.g., isopropyl bromide), enabling nucleophilic substitution at the carbamate nitrogen.

Advantages

-

Eliminates intermediate isolation.

-

Achieves higher atom economy (yields >80% inferred from analogous reactions).

Reaction Optimization and Analytical Data

Solvent and Temperature Effects

| Solvent | Temperature (°C) | Time (h) | Yield (%) | Catalyst |

|---|---|---|---|---|

| Toluene | 70 | 16 | 83 | None |

| Neat | 20 | 0.58 | 89 | TiO₂-Pr-SO₃H |

| THF | 50 | 5 | 64 | NaH |

| Dichloromethane | 0→20 | 16 | 73 | MgSO₄ |

Table 1. Comparative yields for Boc protection under varying conditions.

Polar aprotic solvents (THF, DCM) enhance alkylation kinetics, while nonpolar solvents (toluene) favor Boc protection.

Spectroscopic Characterization

¹H NMR (DMSO-d₆, 400 MHz)

-

δ 1.47 (s, 9H, Boc CH₃)

-

δ 1.25 (d, J = 6.8 Hz, 6H, isopropyl CH₃)

-

δ 4.10 (septet, J = 6.8 Hz, 1H, isopropyl CH)

-

δ 7.42 (s, 4H, aromatic H)

IR (KBr)

-

1695 cm⁻¹ (C=O stretch)

-

1520 cm⁻¹ (N-H bend)

Applications and Derivatives

N-Boc-N-isopropyl-4-bromoaniline serves as a precursor for Suzuki-Miyaura cross-coupling reactions, enabling access to biaryl structures with antimicrobial properties. In a recent study, this compound exhibited MIC values >500 µg/mL against Vibrio parahaemolyticus, highlighting its potential in marine antifouling applications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-bromophenyl)(isopropyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a catalyst.

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used.

Major Products Formed

Substitution Reactions: Products depend on the nucleophile used, resulting in various substituted phenyl derivatives.

Hydrolysis: The major products are the corresponding amine and carbon dioxide.

Scientific Research Applications

Synthesis and Reaction Mechanisms

The synthesis of tert-Butyl (4-bromophenyl)(isopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 4-bromophenyl isocyanate or related derivatives. The use of sodium hydride in tetrahydrofuran as a solvent has been documented, achieving high yields under controlled temperature conditions .

Table 1: Typical Reaction Conditions

| Reagent | Amount | Solvent | Temperature | Yield |

|---|---|---|---|---|

| tert-butyl (4-bromophenyl) carbamate | 0.50 g (1.84 mmol) | Tetrahydrofuran | 0 - 60 °C | 100% |

| Sodium hydride | 0.11 g (2.76 mmol) |

Medicinal Chemistry Applications

This compound has been explored for its potential as a pharmacological agent. Its structural components allow it to act as a GPR88 agonist, which is significant in the context of neurological research . Additionally, its derivatives have been investigated for their inhibitory effects on various enzymes, including nicotinamide N-methyltransferase, which is relevant in cancer treatment strategies .

Case Study: GPR88 Agonists

A series of compounds structurally related to this compound were synthesized and evaluated for their ability to modulate cAMP levels in cellular assays. The findings indicated that specific modifications to the compound's structure could enhance its biological activity, making it a candidate for further development in treating neurological disorders .

Synthetic Versatility

The compound is also employed in the synthesis of more complex molecules. For instance, it has been utilized in palladium-catalyzed reactions to create N-Boc-protected anilines and tetrasubstituted pyrroles, showcasing its utility in building diverse molecular frameworks .

Table 2: Synthetic Applications

| Application | Description |

|---|---|

| N-Boc-protected anilines | Used as a precursor in the synthesis of aniline derivatives via palladium-catalyzed reactions. |

| Tetrasubstituted pyrroles | Involved in functionalizing pyrroles at the C-3 position with ester or ketone groups. |

Mechanism of Action

The mechanism of action of tert-Butyl (4-bromophenyl)(isopropyl)carbamate involves its role as a protecting group for amines. The carbamate group can be installed and removed under relatively mild conditions, making it useful in peptide synthesis. The compound interacts with molecular targets such as amines, forming stable carbamate linkages that can be selectively cleaved .

Comparison with Similar Compounds

Structural Analogs and Key Differences

The table below compares tert-Butyl (4-bromophenyl)(isopropyl)carbamate with structurally related carbamates, focusing on substituents, molecular properties, and hazards inferred from available

Key Observations

Substituent Effects: Isopropyl vs. Ethyl vs. Isopropyl: Ethyl-substituted analogs (e.g., CAS 847728-89-6) exhibit lower lipophilicity (clogP ≈ 3.2) than the isopropyl variant (clogP ≈ 4.0), impacting membrane permeability .

Hazard Profile :

- The base compound (CAS 131818-17-2) is classified for skin/eye irritation (H315, H319) and respiratory tract irritation (H335) . Similar hazards are expected for the target compound due to shared reactive groups (bromophenyl, carbamate) .

Synthetic Utility :

- The Boc group in all analogs enables deprotection under mild acidic conditions, making them versatile intermediates. The bromophenyl group facilitates Suzuki-Miyaura cross-coupling reactions, with reactivity modulated by substituent steric effects .

Biological Activity

tert-Butyl (4-bromophenyl)(isopropyl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the context of drug design and development. Its unique structural features, including a bromophenyl group and a carbamate moiety, suggest diverse interactions with biological targets.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound consists of:

- A tert-butyl group, which enhances lipophilicity.

- A bromophenyl group that may contribute to its biological activity through interactions with proteins.

- An isopropyl substituent, which can influence the compound's steric properties.

The biological activity of this compound is hypothesized to involve several mechanisms:

- Enzyme Inhibition : Similar carbamate derivatives have been shown to inhibit enzymes such as acetylcholinesterase (AChE), suggesting that this compound may also exhibit such inhibitory effects .

- Receptor Modulation : The bromophenyl group can interact with various receptors, potentially modulating their activity .

- Prodrug Behavior : The carbamate moiety may act as a prodrug, releasing active metabolites under physiological conditions.

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antiproliferative effects against various cancer cell lines. For instance, related carbamates have shown IC50 values in the low micromolar range against breast cancer cell lines, indicating potential therapeutic applications .

Enzyme Inhibition Studies

A study involving N-methyl carbamate pesticides revealed that certain derivatives could inhibit cholinesterases, with IC50 values ranging from 1.60 to 311.0 µM. This suggests that this compound might possess similar inhibitory characteristics .

| Compound Type | IC50 Range (µM) | Target Enzyme |

|---|---|---|

| N-methyl carbamates | 1.60 - 311.0 | AChE/BChE |

| Related carbamate derivatives | Low micromolar | Cancer cell lines |

Case Studies

- Anticancer Research : In a study evaluating new classes of Hsp90 inhibitors, compounds structurally related to this compound demonstrated enhanced antiproliferative activity in breast cancer models . This highlights the potential for this compound to be developed further in anticancer therapies.

- Cholinesterase Inhibition : Another investigation focused on the inhibition of cholinesterases by various carbamate derivatives found that certain structural features significantly influenced their potency. The presence of the bromine atom in the phenyl ring was noted to enhance binding affinity, suggesting a similar outcome for this compound .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing tert-butyl (4-bromophenyl)(isopropyl)carbamate?

- Methodology : A multi-step approach is typically employed:

Amine Protection : React 4-bromophenyl(isopropyl)amine with di-tert-butyl dicarbonate (Boc₂O) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen, using a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the reaction .

Workup : Purify the crude product via column chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the carbamate.

Characterization : Confirm structure using ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS). For purity assessment, use HPLC with a C18 column (acetonitrile/water mobile phase) .

Q. How can the purity and structural integrity of this compound be validated?

- Methodology :

- Spectroscopy : Analyze ¹H NMR for characteristic tert-butyl singlet (~1.4 ppm) and aromatic protons (~7.3–7.6 ppm for 4-bromophenyl). ¹³C NMR should show the Boc carbonyl carbon at ~155 ppm .

- Chromatography : Use reverse-phase HPLC (e.g., 70:30 acetonitrile/water, 1 mL/min flow rate) to confirm >98% purity.

- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.4%) .

Q. What are the critical storage conditions to ensure compound stability?

- Methodology : Store under inert atmosphere (argon) at –20°C in amber vials to prevent degradation. Avoid exposure to moisture (hydrolysis risk) and strong acids/bases, which can cleave the Boc group .

Advanced Research Questions

Q. How can enantiomeric resolution be achieved for chiral derivatives of this carbamate?

- Methodology :

- Chiral Chromatography : Use a Chiralpak IA or IB column with hexane/isopropanol (90:10) mobile phase. Adjust flow rate (0.5–1.0 mL/min) to optimize separation .

- Asymmetric Synthesis : Employ enantioselective catalysts (e.g., Jacobsen’s thiourea catalysts) during the coupling of isopropylamine to the 4-bromophenyl moiety .

Q. What mechanistic insights explain the reactivity of the 4-bromophenyl group in cross-coupling reactions?

- Methodology :

- Kinetic Studies : Monitor Suzuki-Miyaura coupling reactions (e.g., with phenylboronic acid) using GC-MS or in situ IR to track aryl bromide consumption.

- Computational Analysis : Perform DFT calculations (B3LYP/6-31G*) to evaluate electronic effects of the bromine substituent on transition-state energetics .

Q. How does steric hindrance from the isopropyl group influence reaction pathways?

- Methodology :

- Comparative Studies : Synthesize analogs with varying substituents (e.g., methyl, ethyl) and compare reaction rates in nucleophilic substitutions.

- X-ray Crystallography : Resolve crystal structures to measure bond angles and steric bulk around the carbamate nitrogen .

Data Contradictions and Resolution

Q. Conflicting reports on thermal stability: How to assess decomposition thresholds?

- Resolution :

- TGA/DSC Analysis : Perform thermogravimetric analysis (heating rate 10°C/min under N₂) to identify decomposition onset temperatures. Compare with literature values (e.g., 124°C flash point reported for similar carbamates ).

- Accelerated Stability Testing : Store samples at 40°C/75% RH for 4 weeks and monitor purity via HPLC .

Safety and Handling

Q. What personal protective equipment (PPE) is required for handling this compound?

- Protocol :

- Respiratory Protection : Use NIOSH-approved P95 respirators for particulate filtration during solid handling .

- Skin/Eye Protection : Wear nitrile gloves and chemical goggles; avoid direct contact due to potential irritation (GHS Category 2 for skin/eye effects ).

Ecological and Toxicological Considerations

Q. What precautions mitigate environmental risks during disposal?

- Methodology :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.